molecular formula C12H15N3 B6497361 1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile CAS No. 1455965-95-3

1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile

Cat. No.: B6497361
CAS No.: 1455965-95-3
M. Wt: 201.27 g/mol
InChI Key: ZUNAPJZLZHZSDO-UHFFFAOYSA-N
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Description

1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile is a heterocyclic organic compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-8-11-3-6-15(7-4-11)10-12-2-1-5-14-9-12/h1-2,5,9,11H,3-4,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNAPJZLZHZSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile typically involves the reaction of pyridin-3-ylmethyl halides with piperidine derivatives under basic conditions. One common method includes the nucleophilic substitution reaction where pyridin-3-ylmethyl chloride reacts with piperidine-4-carbonitrile in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products:

Scientific Research Applications

1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptor proteins, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

    Pyridin-3-ylmethyl derivatives: Compounds with similar structures but different substituents on the piperidine ring.

    Piperidine-4-carbonitrile derivatives: Compounds with variations in the substituents on the pyridine ring.

Uniqueness: 1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile is unique due to its specific combination of the pyridin-3-ylmethyl group and the piperidine-4-carbonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .

Biological Activity

1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications, supported by data tables and research findings.

This compound interacts with various enzymes and proteins, notably acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system. The compound acts as an inhibitor of AChE, leading to an increase in acetylcholine levels in synaptic clefts, which may have neuroprotective effects.

Table 1: Interaction Profile

Target Interaction Type Effect
AcetylcholinesteraseInhibitionIncreased acetylcholine
Protein KinasesPotential InhibitorModulation of signaling pathways

Cellular Effects

In vitro studies have demonstrated that this compound can modulate cholinergic signaling pathways. This modulation may enhance cognitive functions and protect against neurodegenerative conditions. The compound's ability to inhibit AChE suggests a potential application in treating Alzheimer's disease and other cognitive disorders.

Molecular Mechanism

The molecular mechanism of action involves the binding of this compound to the active site of AChE. This binding prevents the hydrolysis of acetylcholine, resulting in prolonged neurotransmitter action. Additionally, the compound may interact with other molecular targets, influencing various signaling pathways involved in cell survival and proliferation.

Research Findings and Case Studies

Recent studies have explored the therapeutic potential of this compound across various fields:

  • Neuroprotection : Research indicates that inhibition of AChE can lead to neuroprotective outcomes, potentially benefiting conditions such as Alzheimer's disease. For instance, a study demonstrated that similar compounds improved cognitive function in animal models by enhancing cholinergic transmission.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties. In vitro tests revealed activity against certain bacterial strains, indicating its potential as an antibacterial agent .
  • Cancer Therapeutics : The compound's structural similarity to known kinase inhibitors has led to investigations into its anticancer properties. In particular, it has been evaluated for its ability to inhibit protein kinases involved in tumor growth and progression .

Table 2: Summary of Biological Activities

Activity Type Observed Effect Reference
NeuroprotectionEnhanced cognitive function
AntimicrobialActivity against bacterial strains
AnticancerInhibition of tumor growth

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